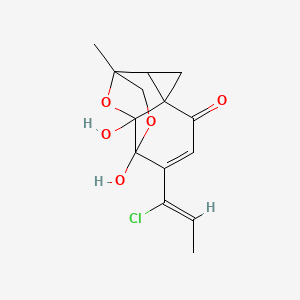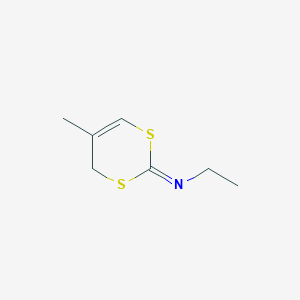
Microline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Microline is a compound that has garnered significant attention in various scientific fields due to its unique properties and potential applications. It is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
Microline can be synthesized through several methods, depending on the desired purity and application. One common synthetic route involves the use of preparative liquid chromatography, which allows for the isolation and purification of the compound . This method is particularly useful for obtaining high-purity samples for research purposes.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale preparative liquid chromatography. This method is chosen for its efficiency in handling large quantities of the compound while maintaining high purity levels . The process typically includes solvent delivery, sample introduction, flow splitting, detection, and fraction collection.
化学反応の分析
Types of Reactions
Microline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Halogenation reactions often involve reagents like chlorine or bromine to substitute hydrogen atoms in this compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxides of this compound, while reduction can produce different reduced forms of the compound.
科学的研究の応用
Microline has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Employed in biochemical assays and as a marker in molecular biology studies.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of presbyopia.
Industry: Utilized in the production of high-purity chemicals and as a catalyst in industrial processes.
作用機序
The mechanism by which Microline exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in the treatment of presbyopia, this compound acts on the eye’s lens, improving its ability to focus on nearby objects . This action is mediated through the modulation of lens elasticity and accommodation.
類似化合物との比較
Microline is often compared with other compounds that have similar properties and applications. Some of these compounds include:
Pilocarpine: Used in ophthalmology for similar purposes as this compound.
Atropine: Another compound used in eye treatments, but with different mechanisms of action.
Tropicamide: Employed in eye examinations to dilate the pupil.
This compound stands out due to its unique combination of stability, reactivity, and therapeutic potential, making it a valuable compound in various scientific and industrial applications.
特性
CAS番号 |
60958-71-6 |
|---|---|
分子式 |
C14H15ClO5 |
分子量 |
298.72 g/mol |
IUPAC名 |
4-[(Z)-1-chloroprop-1-enyl]-5,11-dihydroxy-8-methyl-6,12-dioxatetracyclo[6.2.2.01,9.05,11]dodec-3-en-2-one |
InChI |
InChI=1S/C14H15ClO5/c1-3-8(15)7-4-10(16)12-5-9(12)11(2)6-19-13(7,17)14(12,18)20-11/h3-4,9,17-18H,5-6H2,1-2H3/b8-3- |
InChIキー |
YTCQFLFGFXZUSN-BAQGIRSFSA-N |
異性体SMILES |
C/C=C(/C1=CC(=O)C23CC2C4(COC1(C3(O4)O)O)C)\Cl |
正規SMILES |
CC=C(C1=CC(=O)C23CC2C4(COC1(C3(O4)O)O)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-Azido-2-[2-(trifluoromethyl)benzene-1-sulfonyl]benzene](/img/structure/B14602243.png)


![3-{(E)-[2-Acetamido-4-(diethylamino)phenyl]diazenyl}benzoic acid](/img/structure/B14602256.png)






